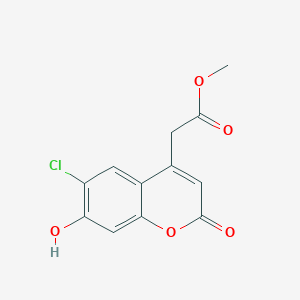

methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO5/c1-17-11(15)2-6-3-12(16)18-10-5-9(14)8(13)4-7(6)10/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORRRYNOGWBERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601197866 | |

| Record name | Methyl 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran-4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601197866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72304-22-4 | |

| Record name | Methyl 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran-4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72304-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran-4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601197866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the (CAS 72304-22-4), a halogenated coumarin derivative of significant interest in medicinal chemistry and materials science. Coumarins are a vital class of benzopyrone compounds known for their diverse pharmacological activities.[1] This document outlines a robust, proposed synthetic route via the Pechmann condensation, details the necessary reagents and conditions, and presents a full suite of expected analytical data for structural confirmation and quality control. The causality behind experimental choices is explained, ensuring that the protocols are not merely prescriptive but also instructive. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel coumarin scaffolds and the development of related chemical entities.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-chromen-2-ones) are a prominent class of heterocyclic compounds found widely in nature, particularly in higher plants.[1] Their unique photophysical properties and broad spectrum of biological activities—including anticoagulant, anti-inflammatory, antioxidant, and anticancer effects—have established them as privileged scaffolds in drug discovery.[2][3] The 7-hydroxycoumarin core, in particular, is a common motif in fluorescent probes and biologically active molecules.

The target molecule, This compound , incorporates several key structural features:

-

A 7-hydroxycoumarin nucleus, which is crucial for fluorescence and often serves as a handle for further functionalization.

-

A chloro-substituent at the C6 position , which can significantly modulate the electronic properties and biological activity of the molecule.

-

An acetate side-chain at the C4 position , providing a versatile point for conjugation or modification.

This combination of features makes it a valuable building block for creating more complex molecules with potential applications as enzyme inhibitors, fluorescent labels, or anticancer agents.[3][4] This guide provides the necessary technical details to enable its synthesis and rigorous characterization in a laboratory setting.

Synthesis Methodology: The Pechmann Condensation

The most direct and widely adopted method for the synthesis of 4-substituted-7-hydroxycoumarins is the Pechmann condensation.[5] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[5] For the target compound, this translates to the reaction between 4-chlororesorcinol and dimethyl acetosuccinate .

Principle of the Reaction

The Pechmann condensation mechanism proceeds through several key steps under strong acid catalysis (e.g., H₂SO₄):[5]

-

Transesterification: The phenolic hydroxyl group of 4-chlororesorcinol attacks the ester carbonyl of dimethyl acetosuccinate.

-

Intramolecular Hydroxyalkylation: The activated aromatic ring attacks the ketone carbonyl, forming a new six-membered ring.

-

Dehydration: The tertiary alcohol formed during cyclization is eliminated as water to form the final, stable aromatic coumarin ring system.

The use of a strong acid like concentrated sulfuric acid serves both as a catalyst and a dehydrating agent, driving the reaction to completion.[6]

Proposed Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Sources

- 1. Crystal structure of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. EP0413152A1 - 7-Hydroxy coumarins having substitutions in the 4 position - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. jetir.org [jetir.org]

An In-depth Technical Guide to the Chemical Properties of Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a coumarin derivative of significant interest in the fields of medicinal chemistry and materials science.[1] As a functionalized coumarin, this compound possesses a unique combination of structural features, including a halogenated benzene ring, a phenolic hydroxyl group, and an ester moiety, which collectively contribute to its distinct chemical and biological properties.[1] This guide provides a comprehensive overview of the chemical properties of this molecule, including its synthesis, spectral characteristics, physicochemical properties, and reactivity, to support its application in research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid, followed by its esterification.

Part 1: Synthesis of (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid

The synthesis of the carboxylic acid precursor is often accomplished via a Pechmann condensation, a classic method for the synthesis of coumarins.[2] This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloro-resorcinol and citric acid.

-

Acid Catalyst: Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath to control the exothermic reaction.

-

Reaction Conditions: The reaction mixture is then heated, typically in a water bath, to promote the condensation and cyclization.

-

Work-up: After the reaction is complete, the mixture is poured into ice water, leading to the precipitation of the crude product.

-

Purification: The crude (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

-

Pechmann Condensation: This method is widely used for coumarin synthesis due to its efficiency and the availability of starting materials.

-

Sulfuric Acid: Acts as both a condensing agent and a dehydrating agent, facilitating the formation of the coumarin ring.

-

Ice Bath: The initial addition of sulfuric acid is highly exothermic, and cooling is necessary to prevent side reactions and ensure a controlled reaction rate.

Part 2: Esterification of (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid

The final step is a Fischer esterification of the synthesized carboxylic acid with methanol in the presence of an acid catalyst.[3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid in an excess of methanol.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: The mixture is refluxed for several hours to drive the equilibrium towards the formation of the ester.

-

Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Fischer Esterification: A reliable and straightforward method for converting carboxylic acids to esters using an alcohol and an acid catalyst.

-

Excess Methanol: Used to shift the reaction equilibrium towards the product side, maximizing the yield of the desired ester.

-

Acid Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 72304-22-4 | [1][4] |

| Molecular Formula | C₁₂H₉ClO₅ | [1][4] |

| Molecular Weight | 268.65 g/mol | [1][4] |

| Melting Point | 240 °C (in methanol) | [4] |

| Appearance | Solid | [5] |

| Solubility | The hydroxyl group is expected to increase aqueous solubility compared to non-hydroxylated analogs. |

Spectral Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the coumarin ring, a singlet for the proton at the 3-position, a singlet for the methylene protons of the acetate group, and a singlet for the methyl ester protons. The phenolic hydroxyl proton will likely appear as a broad singlet.

-

¹³C NMR: The spectrum will exhibit signals for the carbonyl carbons of the lactone and the ester, as well as signals for the aromatic and vinylic carbons of the coumarin core and the carbons of the acetate moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.[2]

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C=O Stretch: Two distinct carbonyl stretching bands are anticipated: one for the lactone carbonyl (around 1700-1740 cm⁻¹) and another for the ester carbonyl (around 1735-1750 cm⁻¹).

-

C=C Stretch: Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: C-O stretching bands for the ester and the ether linkage in the coumarin ring will appear in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 268.65 g/mol .[1] The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Chemical Reactivity and Stability

The chemical reactivity of this compound is governed by the interplay of its functional groups.

-

Hydroxyl Group: The phenolic hydroxyl group can undergo reactions such as etherification and esterification. It also imparts antioxidant properties to the molecule.

-

Lactone Ring: The α,β-unsaturated lactone system is susceptible to nucleophilic attack, which can lead to ring-opening reactions under certain conditions.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification reactions.

-

Aromatic Ring: The electron-donating hydroxyl group and the electron-withdrawing chloro and acetyl groups influence the electrophilic substitution reactions on the benzene ring.

The compound should be stored in a cool, dry place away from strong oxidizing agents.[2]

Potential Applications

This compound serves as a versatile building block in organic synthesis for the preparation of more complex heterocyclic systems and as a scaffold for the development of novel therapeutic agents.[1] Its inherent biological activities, including potential antimicrobial and antioxidant properties, make it a subject of interest for drug discovery programs.[1]

Visualization of the Synthetic Pathway

Caption: Synthetic pathway for this compound.

References

-

Supporting Information - ScienceOpen. (n.d.). Retrieved January 18, 2026, from [Link]

-

methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

Electronic Supplementary Information (ESI) for Green Chemistry. The Royal Society of Chemistry. (2009). Retrieved January 18, 2026, from [Link]

-

2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

-

-

7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.). Retrieved January 18, 2026, from [Link]

-

-

(PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. (2018). Retrieved January 18, 2026, from [Link]

-

1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. PubMed. (2006). Retrieved January 18, 2026, from [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF (7- HYDROXY-2-OXO-2H-CHROMEN-4-YL) ACETIC ACID HYDRAZIDE DERIVATIVES USED AS A POTENT BIO. Rasayan Journal of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and antimicrobial activity of some novel derivatives of 7-hydroxy-4- methyl coumarin. (n.d.). Retrieved January 18, 2026, from [Link]

-

(6-Chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid. PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

Crystal structure of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate. PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. (2023). Retrieved January 18, 2026, from [Link]

-

1-[(7-HYDROXY-2-OXO-2H-CHROMEN-4-YL)-METHYL]-2,3-DICYANO-IMIDAZOLE - Optional[13C NMR] - Chemical Shifts. SpectraBase. (n.d.). Retrieved January 18, 2026, from [Link]

-

8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate. PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

(E)-6-Hydroxy-2-Oxo-2H-Chromen-7-Yl 3-(4-Hydroxy-3-Methoxyphenyl)acrylate. Preprints.org. (2023). Retrieved January 18, 2026, from [Link]

-

CHEM 2212L Experiment 7 - Fischer Esterification. YouTube. (2020). Retrieved January 18, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)-acetate | 72304-22-4 [amp.chemicalbook.com]

- 5. (6-Chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester | 92023-40-0 [sigmaaldrich.com]

- 6. scienceopen.com [scienceopen.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of Flubendazole Impurity A and the Compound Associated with CAS Number 72304-22-4

This guide will address both compounds to provide a comprehensive resource for researchers, scientists, and drug development professionals. Part 1 will focus on the correct characterization of Flubendazole Impurity A, and Part 2 will detail the spectroscopic data available for CAS number 72304-22-4.

Part 1: Flubendazole Impurity A

Flubendazole Impurity A is a known impurity in the synthesis of the anthelmintic drug Flubendazole.[1] Its monitoring and characterization are crucial for ensuring the quality and safety of the final drug product.

Chemical Profile of Flubendazole Impurity A

Below is the chemical structure of Flubendazole Impurity A, which is essential for interpreting its spectroscopic data.

Caption: Chemical structure of Flubendazole Impurity A.

Spectroscopic Data Overview

While specific, detailed spectroscopic data for Flubendazole Impurity A is not widely published in publicly accessible journals, reference material suppliers provide Certificates of Analysis confirming the structure through various techniques.[5] The following sections describe the expected spectroscopic characteristics and a general methodology for their acquisition.

¹H-NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Expected ¹H-NMR Spectral Characteristics:

-

Aromatic Protons: Multiple signals are expected in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzimidazole and benzoyl rings. The coupling patterns would be complex due to the substitution on both rings.

-

Carbamate Methyl Protons: A singlet corresponding to the three protons of the methyl group in the carbamate ester would likely appear around δ 3.8-4.0 ppm.

-

Amide and Imidazole Protons: The N-H protons of the benzimidazole and the formylamino group would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. The formyl proton (-CHO) would likely appear as a singlet further downfield, possibly above δ 8.0 ppm.

Experimental Protocol for ¹H-NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the Flubendazole Impurity A reference standard in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable N-H protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for better signal dispersion.

-

Data Acquisition: Acquire the ¹H-NMR spectrum using standard parameters. This includes setting an appropriate spectral width, acquisition time, and relaxation delay. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Spectral Characteristics:

-

N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the benzimidazole and amide groups.

-

C=O Stretching: Multiple strong absorption bands are expected for the carbonyl groups. The ketone carbonyl of the benzoyl group would likely appear around 1650-1670 cm⁻¹. The carbamate and formyl amide carbonyls would appear at higher wavenumbers, typically in the range of 1680-1730 cm⁻¹.

-

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the C=N stretching of the imidazole ring and C=C stretching of the aromatic rings.

-

C-O Stretching: Bands in the 1200-1300 cm⁻¹ region corresponding to the C-O stretching of the carbamate ester.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometric Data:

-

Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 339.11.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would reveal characteristic fragment ions resulting from the cleavage of the molecule's weaker bonds, such as the loss of the carbamate group or cleavage at the benzoyl linkage.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography system (LC-MS) for sample introduction. High-resolution mass spectrometers like Orbitrap or TOF analyzers are preferred for accurate mass measurements.

-

Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of the proposed structure. If MS/MS data is acquired, analyze the fragmentation pattern to further confirm the structure.

Part 2: Spectroscopic Data for CAS Number 72304-22-4

As previously stated, CAS number 72304-22-4 is assigned to Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate . This compound is a chlorinated coumarin derivative.

Chemical Profile of CAS 72304-22-4

-

IUPAC Name: Methyl 2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetate

-

Molecular Formula: C₁₂H₉ClO₅

-

Molecular Weight: 268.65 g/mol

Below is the chemical structure for the compound associated with CAS 72304-22-4.

Caption: Chemical structure of this compound.

Available Spectroscopic Data

The following table summarizes the publicly available spectroscopic data for CAS 72304-22-4.

| Spectroscopic Technique | Observed Data |

| ¹H NMR | Aromatic protons: δ 6.8–8.0 ppmMethyl ester protons: δ 3.7–3.9 ppm |

| IR Spectroscopy | Strong ester carbonyl absorption: ~1730 cm⁻¹Chromenone carbonyl absorption: ~1670 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak consistent with a molecular weight of 268.65 g/mol . |

References

-

Veeprho. Flubendazole EP Impurity A. Available from: [Link]

-

Elkhoudary, M. M., Abdel Salam, R. A., & Hadad, G. M. (2015). Stability-Indicating Methods for Determination of Flubendazole and Its Degradants. Journal of Chromatographic Science, 53(5), 766–774. Available from: [Link]

-

Pharmaffiliates. Flubendazole-impurities. Available from: [Link]

-

PubChem. Flubendazole. National Center for Biotechnology Information. Available from: [Link]

-

Pharmaffiliates. Flubendazole - Impurity A. Available from: [Link]

-

mzCloud. Flubendazole. Available from: [Link]

-

Ministry of Health, Labour and Welfare, Japan. Analytical Method for Flubendazole (Animal Products). Available from: [Link]

-

Epichem. Flubendazole Impurity A Reference Standard. Available from: [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available from: [Link]

-

The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available from: [Link]

-

Pharmaceuticals and Medical Devices Agency (PMDA), Japan. INFRARED REFERENCE SPECTRA. Available from: [Link]

-

European Directorate for the Quality of Medicines & HealthCare (EDQM). UV and IR Spectra of Pharmaceutical Substances and IR Spectra of Pharmaceutical and Cosmetic Excipients. Available from: [Link]

-

SIELC Technologies. Methyl (4(or 5)-methyl-1H-benzimidazol-2-yl)carbamate. Available from: [Link]

-

Australian Government Department of Health. Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment. Available from: [Link]

-

PubChem. Methyl 5-(methoxy-1H-benzimidazole-2-yl)carbamate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Figure 1: 1 H-NMR spectrum of Compound A. Available from: [Link]

Sources

The Biological Activity of Chlorinated Coumarin Derivatives: A Senior Application Scientist's Perspective

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Core Scaffold

Coumarins, the fragrant benzopyrone compounds found throughout the plant kingdom, represent a privileged scaffold in medicinal chemistry.[1] Their inherent biological activities are vast, ranging from anticoagulant to anticancer effects.[2][3][4] However, the strategic introduction of substituents can dramatically modulate their potency, selectivity, and mechanism of action. Halogenation, and specifically chlorination, is a powerful tool in this context. The introduction of a chlorine atom can alter a molecule's lipophilicity, metabolic stability, and electronic properties, often leading to enhanced biological efficacy. This guide provides an in-depth exploration of chlorinated coumarin derivatives, moving beyond a simple catalog of activities to explain the causality behind their synthesis, the mechanisms of their action, and the robust experimental designs required to validate their therapeutic potential.

Synthetic Strategies: Forging the Chlorinated Core

The biological evaluation of any compound family begins with its synthesis. The choice of synthetic route is not merely a matter of convenience; it dictates the feasibility of creating diverse analogues for structure-activity relationship (SAR) studies. A common and effective method for creating the coumarin core is the Pechmann condensation .[5]

For chlorinated derivatives, the strategy often involves either starting with a chlorinated precursor, such as 4-chlororesorcinol, or performing a chlorination step on a pre-formed coumarin ring. The reaction of 4-chlororesorcinol with ethyl acetoacetate in the presence of an acid catalyst like concentrated sulfuric acid is a direct and efficient route to 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one, a versatile intermediate for further derivatization.[6][7][8]

Caption: General workflow for the synthesis of O-substituted chlorinated coumarins.

Spectrum of Biological Activities & Mechanistic Insights

The presence of chlorine on the coumarin scaffold gives rise to a wide array of potent biological activities. This section explores the most significant of these, focusing on the underlying mechanisms of action.

Enzyme Inhibition

Chlorinated coumarins have demonstrated significant inhibitory activity against several classes of enzymes. This is a critical area of research, as enzyme inhibition is the mechanism for many clinically successful drugs.

-

Cholinesterase Inhibition: A series of O-substituted chlorinated coumarins have shown proficient inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7][8] These enzymes are responsible for breaking down neurotransmitters and are key targets in the treatment of neurodegenerative diseases like Alzheimer's.[7] The coumarin scaffold can interact with the active site of these enzymes, and the chlorine substituent can enhance this binding, leading to more potent inhibition.

-

Carbonic Anhydrase (CA) Inhibition: Certain chlorinated coumarin benzenesulfonamides are potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and XII.[9] The mechanism is fascinating: the enzyme itself, which possesses esterase activity, hydrolyzes the coumarin's lactone ring to form a 2-hydroxycinnamic acid derivative.[10] This product then binds to the enzyme's active site, causing inhibition. The selectivity for tumor-associated isoforms makes these compounds promising candidates for anticancer therapy.[9]

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens necessitates the search for new antimicrobial agents.[11] Chlorinated coumarins have emerged as a promising class of compounds in this arena.[12] It is believed that halogenation is a factor responsible for increasing antimicrobial activity.

-

Mechanism of Action: Key mechanisms include the inhibition of bacterial DNA gyrase and the disruption of the bacterial cell membrane.[13] DNA gyrase is essential for bacterial DNA replication, and its inhibition is a validated antibacterial strategy.

-

Antitubercular Activity: Notably, several chlorinated coumarins have shown significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[14][15] For example, ethyl 6-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate was found to have a Minimum Inhibitory Concentration (MIC) of less than 50 µg/mL against M. tuberculosis.[13][15]

Table 1: Antimicrobial Activity of Selected Chlorinated Coumarins

| Compound | Test Organism(s) | MIC (µg/mL) | Reference(s) |

|---|---|---|---|

| Ethyl 6-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate | Mycobacterium tuberculosis complex | <50 | [13],[15] |

| 6-chloro-4-phenyl-2H-chromen-2-one | Mycobacterium tuberculosis complex | >100 | [13],[15] |

| Ethyl 7-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate | Mycobacterium tuberculosis complex | <50 | [13] |

| 3-(...phenylimino)methyl)-4-chloro-2h-chromen-2-one | Gram-positive/negative bacteria, fungi | 20 |[13] |

Causality Note: The data in Table 1 illustrates a key principle of SAR. The simple addition of an ethyl carboxylate group at the 3-position dramatically increases the antitubercular activity of 6-chloro-4-phenylcoumarin, highlighting the importance of this position for target interaction.

Anticancer Activity

Coumarin derivatives are well-documented as potential anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cell death.[3][16] Chlorination can enhance these properties.

-

Mechanism of Action: Chlorinated coumarins can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[16][17] A critical mechanism involves the inhibition of signaling pathways essential for cancer cell survival, such as the PI3K/AKT pathway.[17] Inhibition of this pathway can downregulate anti-apoptotic proteins (like Bcl-2) and upregulate pro-apoptotic proteins (like Bax), tipping the balance towards cell death. SAR studies have shown that 3-chloro and 4-methyl substituents on the coumarin ring can lead to greater anticancer activity.[18]

Caption: Inhibition of the PI3K/AKT signaling pathway by a chlorinated coumarin derivative.

Anticoagulant Activity

The most famous biological activity of coumarins is anticoagulation, with warfarin being a clinical mainstay.[1][4][19] This activity is attributed to the competitive inhibition of vitamin K, which is essential for the synthesis of several clotting factors.[4][20] While many chlorinated coumarins are synthesized and tested for this effect, the results can be variable. Some derivatives show moderate to significant anticoagulant activity, while others are inactive.[1][20] This underscores that chlorination does not universally guarantee anticoagulant properties and that the overall substitution pattern is paramount.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, experimental protocols must be robust and reproducible. The following are step-by-step methodologies for key assays used to evaluate the biological activities of chlorinated coumarin derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[21] It is foundational for screening potential anticancer compounds.

-

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[21] The amount of formazan produced is directly proportional to the number of viable cells.

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chlorinated coumarin derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for the compounds) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Pipette up and down to dissolve the crystals completely.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or spectrophotometrically after a defined incubation period.

-

Step-by-Step Methodology:

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

-

Compound Dilution: Add 50 µL of the test compound stock solution (e.g., 2000 µg/mL) to the first well of a row. Mix well and transfer 50 µL to the second well, creating a 2-fold serial dilution. Repeat this across the row.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the final bacterial inoculum to each well. This brings the total volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin) should be run in parallel.[22]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[22]

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

-

Protocol: Prothrombin Time (PT) Assay for Anticoagulant Activity

The PT test measures the integrity of the extrinsic and common pathways of the coagulation cascade.[23] It is the standard in vitro test for monitoring oral anticoagulant therapy like warfarin.[20][23]

-

Principle: Tissue factor (thromboplastin) and calcium are added to citrated plasma, and the time it takes for a fibrin clot to form is measured.[23]

-

Step-by-Step Methodology:

-

Plasma Preparation: Collect blood from test animals (e.g., rabbits or rats) into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[23] Centrifuge at 3000 rpm for 15 minutes to obtain platelet-poor plasma.[23]

-

Treatment Groups: Administer the chlorinated coumarin derivative (e.g., orally at a specific dose like 20 mg/kg) to a group of animals.[20] A control group receives the vehicle, and a standard group receives warfarin.

-

Sample Incubation: At a set time post-administration (e.g., 24 hours), collect blood and prepare plasma as in step 1.[20] Pipette 100 µL of plasma into a coagulometer cuvette and incubate at 37°C for 3 minutes.

-

Clot Initiation: Add 200 µL of pre-warmed (37°C) thromboplastin-calcium reagent to the cuvette.

-

Time Measurement: The coagulometer will automatically start timing upon reagent addition and stop when a clot is detected. The time in seconds is the Prothrombin Time.

-

Data Analysis: Compare the mean PT of the compound-treated group to the control and warfarin-treated groups. A significant increase in PT indicates anticoagulant activity.

-

Conclusion and Future Perspectives

Chlorinated coumarin derivatives represent a versatile and potent class of biologically active molecules. Their efficacy as enzyme inhibitors, antimicrobial agents, and anticancer compounds is well-supported by a growing body of evidence. The strategic placement of chlorine atoms on the coumarin scaffold is a key determinant of this activity, offering a rich field for structure-activity relationship studies.

Future research should focus on several key areas:

-

Mechanism Deconvolution: While primary mechanisms are known, the full spectrum of molecular targets for many chlorinated coumarins remains to be elucidated. Advanced proteomics and transcriptomics can provide a more holistic view of their cellular impact.

-

Selectivity and Toxicity: A critical challenge is to enhance selectivity for the desired target (e.g., a cancer cell enzyme) over host targets to minimize toxicity. Cytotoxicity against non-cancerous cell lines (e.g., Vero cells) must be rigorously evaluated in parallel with efficacy studies.[15]

-

In Vivo Efficacy: While in vitro data is promising, more extensive in vivo studies in relevant animal models are required to assess the pharmacokinetics, bioavailability, and true therapeutic potential of these compounds.[24]

-

Hybrid Molecules: The coumarin scaffold is ideal for creating hybrid molecules that combine its properties with other pharmacophores (e.g., artemisinin, triazoles) to develop agents with novel mechanisms or to overcome drug resistance.[11][18][24]

By integrating rational synthetic design with robust biological and mechanistic evaluation, the full therapeutic potential of chlorinated coumarins can be unlocked, paving the way for the next generation of targeted therapies.

References

-

Rehman, A., et al. (2014). Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin. PubMed. Available at: [Link]

-

Rehman, A., et al. (2014). Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin. ResearchGate. Available at: [Link]

-

Šačiragić, A., et al. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI. Available at: [Link]

-

Lei, G., et al. (2021). The antithrombotic activity of natural and synthetic coumarins. PubMed. Available at: [Link]

-

Rehman, A., et al. (2014). Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin. ResearchGate. Available at: [Link]

-

Venkatramaiah, T., & Prashantha Kumar, B. R. (2018). DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]

-

Hwang, C.-S., et al. (2013). Chlorinated Coumarins from the Polypore Mushroom Fomitopsis officinalis and Their Activity against Mycobacterium tuberculosis. ResearchGate. Available at: [Link]

-

Rudhani, I., et al. (2018). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences. Available at: [Link]

-

Naik, C. G., et al. (2019). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. South African Journal of Chemistry. Available at: [Link]

-

Sharma, G., et al. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. PMC - NIH. Available at: [Link]

-

Stanczak, A., et al. (2023). Coumarin–Dithiocarbamate Derivatives as Biological Agents. MDPI. Available at: [Link]

-

Abdel-Latif, E., et al. (2018). Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. Current Research in Bioorganic & Organic Chemistry. Available at: [Link]

-

Rios-Lugo, J., et al. (2023). Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. PMC. Available at: [Link]

-

Dekic, V., et al. (2015). Natural and synthetic coumarins as potential anticancer agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Khan, I., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. MDPI. Available at: [Link]

-

Hwang, C.-S., et al. (2013). Chlorinated Coumarins from the Polypore Mushroom Fomitopsis officinalis and Their Activity against Mycobacterium tuberculosis. ACS Publications. Available at: [Link]

-

Hwang, C.-S., et al. (2013). Chlorinated Coumarins from the Polypore Mushroom, Fomitopsis officinalis, and their Activity Against Mycobacterium tuberculosis. PMC - NIH. Available at: [Link]

-

Angeli, A., et al. (2019). Coumarins inhibit η-class carbonic anhydrase from Plasmodium falciparum. Taylor & Francis Online. Available at: [Link]

-

Singh, S., et al. (2025). Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. PubMed. Available at: [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis of new coumarin derivatives with suspected anticoagulant activity. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

-

Šarkanj, B., et al. (2020). Coumarin derivatives as antifungal agents - A review. CABI Digital Library. Available at: [Link]

-

Zhang, H., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. PubMed Central. Available at: [Link]

-

Al-Warhi, T., et al. (2023). Coumarin Triazoles as Potential Antimicrobial Agents. PMC - NIH. Available at: [Link]

-

Unknown Author. (2023). A REVIEW ON BIOLOGICAL ACTIVITIES OF COUMARIN DERIVATIVE. ResearchGate. Available at: [Link]

-

Haziri, A., et al. (2022). ANTICOAGULANT ACTIVITY OF COUMARIN DERIVATIVES. MAB Journal. Available at: [Link]

-

Al-Majedy, Y. K., et al. (2022). Biological activity of coumarin and its derivatives. ResearchGate. Available at: [Link]

-

El-Sayed, N. F., et al. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. NIH. Available at: [Link]

-

Farias, K. J. S., et al. (2017). In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins. PubMed. Available at: [Link]

-

Kumar, A., & Kumar, R. (2020). Overview of Coumarins and its Derivatives: Synthesis and Biological Activity. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Sanna, V., et al. (2020). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. NIH. Available at: [Link]

-

de la Torre, B. G., & Albericio, F. (2020). Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation. PMC - NIH. Available at: [Link]

-

Tran, T. H. H., et al. (2024). TWO NOVEL COUMARIN COMPOUNDS: SYNTHESIS, IN VITRO ANTIBACTERIAL ANTICANCER, AND IN SILICO DOCKING AND MOLECULAR DYNAMICS. SciELO. Available at: [Link]

-

Held, J., et al. (2022). Autofluorescent antimalarials by hybridization of artemisinin and coumarin: in vitro/in vivo studies and live-cell imaging. Chemical Science (RSC Publishing). Available at: [Link]

-

Lee, H.-J., et al. (2023). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). MDPI. Available at: [Link]

Sources

- 1. ajpamc.com [ajpamc.com]

- 2. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]

- 3. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jms.mabjournal.com [jms.mabjournal.com]

- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Coumarin Triazoles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chlorinated Coumarins from the Polypore Mushroom, Fomitopsis officinalis, and their Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The antithrombotic activity of natural and synthetic coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 24. Autofluorescent antimalarials by hybridization of artemisinin and coumarin: in vitro/in vivo studies and live-cell imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]

Substituted Coumarins: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide to Therapeutic Applications

Preamble: The Enduring Relevance of the Coumarin Nucleus

The coumarin scaffold, a simple fusion of a benzene and α-pyrone ring, represents a quintessential "privileged structure" in medicinal chemistry.[1] Naturally occurring in a variety of plants, these benzopyrone compounds have been utilized in traditional medicine for centuries.[2] However, their true potential has been unlocked through synthetic chemistry, which allows for precise modifications to the core structure. The pharmacological and biochemical properties of coumarin derivatives are profoundly dependent on the substitution pattern around this nucleus.[3][4] This strategic placement of different functional groups modulates the molecule's physicochemical properties, enabling it to interact with a vast array of biological targets with high specificity.

This guide, intended for researchers and drug development professionals, moves beyond a simple cataloging of activities. It serves as a technical deep-dive into the core therapeutic applications of substituted coumarins, elucidating the causality behind their mechanisms, providing field-proven experimental workflows, and offering a framework for their rational design and evaluation as next-generation therapeutic agents. We will explore four major frontiers of coumarin application: oncology, anticoagulation, inflammation, and microbiology.

Section 1: Anticancer Applications of Substituted Coumarins

Substituted coumarins have emerged as a highly promising class of anticancer agents, demonstrating significant cytotoxicity against a broad spectrum of cancer cell lines.[1][5] Their therapeutic potential stems from their ability to modulate multiple, often interconnected, cellular pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[6]

Core Mechanisms of Antineoplastic Action

The anticancer effects of coumarins are not monolithic; rather, they are executed through a multi-pronged attack on cancer cell biology.

-

Induction of Apoptosis: A primary mechanism is the initiation of programmed cell death, or apoptosis.[7] Certain coumarin derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] This is often achieved by destabilizing the mitochondrial membrane, which leads to the release of cytochrome c. This, in turn, activates a cascade of caspase enzymes responsible for the systematic dismantling of the cell.[7] The modulation of Bcl-2 family proteins, which regulate mitochondrial permeability, is a key aspect of this process.[7]

-

Cell Cycle Arrest: Uncontrolled proliferation is a hallmark of cancer. Coumarins can intervene by inducing cell cycle arrest at specific checkpoints (e.g., G2/M or G1 phase), thereby preventing cancer cells from completing the division process.[7] This provides a window for other cellular mechanisms to repair DNA damage or, if the damage is too severe, to initiate apoptosis.

-

Inhibition of Key Oncogenic Kinases: Many signaling pathways that drive cancer are regulated by protein kinases. Over-expression or mutation of these enzymes can lead to sustained proliferative signaling. Substituted coumarins have been designed to target and inhibit these kinases. A notable example is Src kinase, a non-receptor tyrosine kinase that is overexpressed in many tumors and plays a critical role in metastasis and angiogenesis.[2] Specific coumarin derivatives have been shown to be potent inhibitors of Src kinase.[2]

Visualization: Apoptotic Pathway Modulation by Coumarins

The following diagram illustrates the central role of mitochondria in the coumarin-induced apoptotic cascade.

Caption: Intrinsic apoptosis pathway initiated by substituted coumarins.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is initially quantified by their IC50 value—the concentration required to inhibit 50% of cancer cell growth in vitro. This metric is crucial for comparing the potency of different derivatives and for estimating if effective concentrations are achievable in vivo.[8][9]

| Coumarin Derivative Class | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4-Arylcoumarins | HT-29 (Colon) | 5.2 - 15.8 | Doxorubicin | ~0.5 |

| Coumarin-Sulfonamides | MCF-7 (Breast) | 1.1 - 8.5 | Tamoxifen | ~7.0 |

| Pyranocoumarins | SK-OV-3 (Ovarian) | 3.5 - 12.1 | Cisplatin | ~4.5 |

| Coumarin-Benzimidazoles | PC-3 (Prostate) | 7.9 - 21.4 | Docetaxel | ~0.01 |

Note: IC50 values are illustrative and can vary based on specific substitutions and assay conditions.

Experimental Protocols

The Pechmann condensation is a robust and widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[10]

-

Reactant Preparation: Dissolve substituted phenol (1.0 eq) and ethyl benzoylacetate (1.1 eq) in absolute ethanol (20 mL).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (5 mL) to the stirred solution in an ice bath to manage the exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up: Pour the reaction mixture into ice-cold water (100 mL). The precipitated solid is the crude coumarin derivative.

-

Purification: Filter the precipitate, wash thoroughly with water to remove acid, and dry. Recrystallize from ethanol to obtain the pure 4-arylcoumarin.

-

Characterization: Confirm the structure using NMR and Mass Spectrometry.[2][5]

Causality: The choice of an acid catalyst is critical for promoting both the initial transesterification and the subsequent intramolecular cyclization (hydroxyalkylation) and dehydration steps that form the pyrone ring.[10]

The MTT assay is a colorimetric method that provides a rapid and sensitive quantification of cell viability and proliferation, making it an excellent primary screen for cytotoxic compounds.[8]

-

Cell Seeding: Plate human cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized coumarin derivative in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting viability against compound concentration.

Human tumor xenografts in immunocompromised mice are the gold standard for preclinical in vivo evaluation of anticancer agents.[8][11][12]

-

Animal Model: Use athymic nude mice, which lack a thymus and cannot mount a T-cell-mediated immune response against human cells.[11]

-

Tumor Implantation: Subcutaneously inject 5x10^6 human cancer cells (e.g., MDA-MB-468) into the flank of each mouse.

-

Treatment Initiation: Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

-

Drug Administration: Administer the coumarin derivative (e.g., 10 mg/kg) via intraperitoneal injection or oral gavage daily or on a specified schedule. The control group receives the vehicle only.

-

Monitoring: Measure tumor volume with calipers and monitor animal body weight (as an indicator of toxicity) every 2-3 days.

-

Endpoint: Euthanize the animals when tumors in the control group reach a predetermined size or after a set duration. Excise the tumors, weigh them, and prepare them for further analysis (e.g., histology, Western blot).

Self-Validation: This protocol is self-validating by comparing the tumor growth inhibition in the treated group against the vehicle-treated control group. A statistically significant reduction in tumor volume and weight indicates efficacy.

Section 2: Anticoagulant Applications

The discovery of dicoumarol, a biscoumarin, as the causative agent of hemorrhagic disease in cattle consuming spoiled sweet clover, heralded the era of oral anticoagulant therapy. This led to the development of synthetic derivatives like warfarin and acenocoumarol, which remain mainstays in the prevention and treatment of thromboembolic disorders.

Mechanism of Action: Vitamin K Antagonism

Coumarin anticoagulants exert their effect by inhibiting the enzyme Vitamin K Epoxide Reductase Complex 1 (VKORC1).[1]

-

Role of Vitamin K: The synthesis of active clotting factors II, VII, IX, and X in the liver requires a post-translational modification called gamma-carboxylation. This reaction is catalyzed by gamma-glutamyl carboxylase (GGCX), which uses the reduced form of Vitamin K as an essential cofactor.[1]

-

The Vitamin K Cycle: During the carboxylation reaction, reduced Vitamin K is oxidized to Vitamin K epoxide. For the clotting factor synthesis to continue, Vitamin K epoxide must be recycled back to its reduced form. This critical recycling step is performed by the enzyme VKORC1.

-

Coumarin Inhibition: Warfarin and related coumarins are potent inhibitors of VKORC1. By blocking this enzyme, they prevent the regeneration of reduced Vitamin K, leading to a depletion of the active cofactor.[13] This results in the production of inactive or partially carboxylated clotting factors, thus impairing the coagulation cascade.[1][13]

Visualization: The Vitamin K Coagulation Cascade

This workflow shows the central point of inhibition by coumarin-based anticoagulants.

Caption: Mechanism of action for coumarin-based anticoagulants via VKORC1 inhibition.

Quantitative Data: Clinical Potency

The clinical potency of coumarin anticoagulants is monitored using the Prothrombin Time (PT), expressed as the International Normalized Ratio (INR).

| Compound | Typical Daily Dose (mg) | Target INR |

| Warfarin | 2 - 10 | 2.0 - 3.0 |

| Acenocoumarol | 1 - 8 | 2.0 - 3.0 |

| Phenprocoumon | 0.75 - 6 | 2.0 - 3.5 |

Source: Adapted from BenchChem.[1]

Experimental Protocol: In Vitro Prothrombin Time (PT) Assay

The PT assay measures the integrity of the extrinsic and common pathways of the coagulation cascade and is the standard method for monitoring oral anticoagulant therapy.[13]

-

Sample Preparation: Obtain citrated plasma samples. Citrate chelates calcium, preventing premature clotting.

-

Incubation: Incubate the plasma sample at 37°C with the test coumarin derivative or control vehicle for a specified duration.

-

Reagent Addition: Add a commercial PT reagent (containing thromboplastin and calcium chloride) to the plasma sample. The calcium reverses the effect of the citrate, and the thromboplastin activates the extrinsic pathway.

-

Clot Detection: Measure the time taken for a fibrin clot to form using a coagulometer. This time is the Prothrombin Time.

-

Analysis: Compare the PT of the coumarin-treated plasma to that of the control plasma. A prolonged PT indicates anticoagulant activity.

Causality: This assay directly measures the functional consequence of VKORC1 inhibition. By providing the necessary activators (thromboplastin and calcium), it isolates the functionality of the vitamin K-dependent clotting factors. A deficiency in their active forms, caused by the coumarin, directly translates to a longer clotting time.

Section 3: Anti-inflammatory Applications

Chronic inflammation is a key driver of numerous diseases. Many substituted coumarins have demonstrated significant anti-inflammatory effects by targeting the enzymatic and signaling pathways that mediate the inflammatory response.[5]

Mechanisms of Action

-

Inhibition of Pro-inflammatory Enzymes: A primary mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][3] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. LOX enzymes produce leukotrienes, which are involved in allergic and inflammatory responses. Coumarins like imperatorin can inhibit the expression of inducible COX-2.[3]

-

Suppression of NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. It controls the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. Certain coumarins can suppress the activation of the NF-κB pathway, thereby preventing the transcription of these inflammatory mediators.[1][14]

Visualization: NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB pro-inflammatory signaling pathway by coumarins.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol allows for the direct measurement of a compound's ability to inhibit the COX-2 enzyme, a key target for anti-inflammatory drugs.

-

Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme kit.

-

Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and the test coumarin derivative at various concentrations.

-

Enzyme Addition: Add the COX-2 enzyme to each well and incubate for 5 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate).

-

Quantification: The kit measures the production of prostaglandin E2 (PGE2), typically via an ELISA-based method. Incubate for the specified time.

-

Analysis: Measure the absorbance and calculate the percentage of COX-2 inhibition for each coumarin concentration. Determine the IC50 value.

Causality: This cell-free assay provides direct evidence of enzyme inhibition, isolating the interaction between the compound and the protein target from other cellular processes. This is crucial for confirming the mechanism of action.

Section 4: Antimicrobial Applications

The rise of multidrug-resistant pathogens presents a global health crisis. Substituted coumarins have shown broad-spectrum antimicrobial activity, making them attractive scaffolds for the development of new anti-infective agents.[3][5]

Mechanisms of Action

The antibacterial action of coumarins is often attributed to their ability to interfere with essential bacterial processes.

-

DNA Gyrase Inhibition: A primary target is bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, repair, and transcription. Coumarins can bind to the B subunit of DNA gyrase, inhibiting its ATPase activity and preventing the supercoiling of bacterial DNA, which ultimately leads to cell death.[15]

-

Cell Division Inhibition: Some derivatives can inhibit the FtsZ protein, which is crucial for forming the Z-ring during bacterial cell division, thereby blocking cytokinesis.[15]

-

Other Mechanisms: Coumarins can also disrupt cell membranes and inhibit quorum-sensing signaling systems, which bacteria use to coordinate group behaviors.[15] The presence of specific substituents, such as halogens or hydroxyl groups, can significantly enhance these activities.[15][16]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[17] It is the gold standard for quantifying antimicrobial potency.

| Coumarin Derivative | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |

| 7-Hydroxy-4-methylcoumarin | 128 | >256 | 64 |

| 6-Bromo-3-acetylcoumarin | 32 | 64 | 16 |

| Coumarin-triazole hybrid | 8 | 16 | 32 |

| Ciprofloxacin (Control) | 0.5 | 0.015 | N/A |

| Fluconazole (Control) | N/A | N/A | 1 |

Note: Values are illustrative and highly dependent on the specific compound and microbial strain.

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and widely used method for determining the MIC of antimicrobial agents.[17][18][19]

-

Compound Preparation: Prepare a two-fold serial dilution of the test coumarin in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[17][20]

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5x10^5 CFU/mL in each well.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the coumarin derivative in which there is no visible turbidity (growth). This can be determined by visual inspection or with a microplate reader.[17]

Self-Validation: The inclusion of positive and negative controls validates the assay. The positive control must show growth, and the negative control must remain clear. This ensures that the medium supports growth and is sterile, respectively.

Visualization: Antimicrobial Susceptibility Testing Workflow

Caption: Standard workflow for the Broth Microdilution Method to determine MIC.

Conclusion and Future Perspectives

The coumarin scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and ability to interact with a wide range of biological targets have established it as a cornerstone for developing novel therapeutics. The diverse mechanisms—from inducing apoptosis in cancer cells and inhibiting key coagulation enzymes to suppressing inflammatory pathways and disrupting microbial machinery—underscore its versatility.

Future research will likely focus on the development of coumarin-based hybrids, where the coumarin nucleus is conjugated with other pharmacophores to create multi-target agents with enhanced efficacy and specificity. Furthermore, advancements in computational modeling and high-throughput screening will accelerate the discovery of new derivatives with optimized pharmacological profiles. As our understanding of disease biology deepens, the rational design of substituted coumarins will continue to yield promising candidates for addressing some of the most pressing challenges in human health.

References

-

Therapeutic Effects of Coumarins with Different Substitution Patterns. (2023). Molecules, 28(5), 2413. [Link]

-

Kathuria, A., et al. (2014). Substituted Coumarin Derivatives: Synthesis and Evaluation of Antiproliferative and Src Kinase Inhibitory Activities. Bioorganic & Medicinal Chemistry Letters, 24(15), 3346-3350. [Link]

-

Wouters, A., et al. (2007). New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research, 27(6B), 3893-3899. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

-

Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (2021). Chemical Methodologies, 5(4), 323-332. [Link]

-

Kozik, V., et al. (2024). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Kapałczyńska, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 177. [Link]

-

In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). BMC Complementary Medicine and Therapies, 23(1), 111. [Link]

-

Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]

-

Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (2024). Molecules, 29(5), 1088. [Link]

-

Recent Developments on Coumarin Hybrids as Antimicrobial Agents. (2024). Pharmaceuticals, 17(1), 1. [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. (2020). Drug Discoveries & Therapeutics, 14(3), 113-124. [Link]

-

Coumarin synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (2012). Current Pharmaceutical Biotechnology, 13(10), 2004-2013. [Link]

-

A New One-Step Synthesis of Substituted Coumarins. (1979). The Journal of Organic Chemistry, 44(26), 4991-4993. [Link]

-

In vivo screening models of anticancer drugs. (2018). ResearchGate. [Link]

-

A Review on Anti-Tumor Mechanisms of Coumarins. (2020). Frontiers in Pharmacology, 11, 581279. [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

-

Antimicrobial and antioxidant activities of substituted halogenated coumarins. (2021). ResearchGate. [Link]

-

In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. [Link]

-

Synthesis of new coumarin derivatives with suspected anticoagulant activity. (2012). Iraqi Journal of Pharmaceutical Sciences, 12(1). [Link]

-

A Review on Synthesis and Therapeutic Applications of Coumarin Derivatives. (2023). ResearchGate. [Link]

-

A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (2021). RSC Advances, 11(50), 31447-31468. [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2022). Pharmaceutics, 14(9), 1850. [Link]

-

Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. (2019). Molecules, 24(7), 1376. [Link]

-

Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023). RSC Medicinal Chemistry, 14(12), 2315-2342. [Link]

-

Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). (2022). Molecules, 27(19), 6667. [Link]

-

DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. (2015). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 3(3), 127-135. [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

-

Therapeutic Effects of Coumarins with Different Substitution Patterns. (2023). Encyclopedia.pub. [Link]

-

Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2021). ResearchGate. [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Infectious Disease Reports, 13(4), 827-855. [Link]

-

Natural and Synthetic Coumarins with Effects on Inflammation. (2016). Journal of Medicinal Chemistry, 59(19), 8827-8846. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

-

Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. (2022). Molecules, 27(15), 4930. [Link]

-

A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers. (2024). Frontiers in Pharmacology, 15, 1368940. [Link]

-

Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. (2020). International Journal of Molecular Sciences, 21(18), 6825. [Link]

-

Synthesis and Antiinflammatory Activity of Coumarin Derivatives. (2021). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 3. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajpamc.com [ajpamc.com]

- 5. chemmethod.com [chemmethod.com]

- 6. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 7. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iv.iiarjournals.org [iv.iiarjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]

- 11. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Developments on Coumarin Hybrids as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. integra-biosciences.com [integra-biosciences.com]

- 18. mdpi.com [mdpi.com]

- 19. woah.org [woah.org]

- 20. apec.org [apec.org]

A Technical Guide to the Discovery and Isolation of Novel Coumarin Compounds

< < < <

Foreword: The Enduring Allure of Coumarins

Coumarins, a fascinating class of benzopyrone secondary metabolites, are ubiquitously distributed throughout the plant kingdom and are also found in fungi and bacteria.[1][2] Their privileged structural scaffold has made them a cornerstone in the development of therapeutics, with applications ranging from anticoagulants like warfarin to photosensitizing agents used in PUVA therapy.[1][3] The continuous discovery of novel coumarin derivatives with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, underscores the immense potential of this compound class in drug discovery.[1][3][4][5]

This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, technically-grounded framework for the successful discovery and isolation of novel coumarin compounds. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, emphasizing the importance of a well-designed, self-validating workflow.

Chapter 1: The Genesis of Discovery - Bio-Prospecting and Strategic Source Selection